5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-furyl hydrazine with 2-methoxybenzaldehyde, followed by cyclization with thiocarbohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring and furyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole-3-thiol: A simpler analog that lacks the furyl and methoxybenzylidene groups.
5-(2-Furyl)-4H-1,2,4-triazole-3-thiol: Similar structure but without the methoxybenzylidene moiety.
4-((2-Methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the furyl group.
Uniqueness
5-(2-Furyl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furyl and methoxybenzylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N4O2S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4O2S/c1-19-11-6-3-2-5-10(11)9-15-18-13(16-17-14(18)21)12-7-4-8-20-12/h2-9H,1H3,(H,17,21)/b15-9+ |
InChI Key |
PVISCAOOUBWELI-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=CO3 |
Origin of Product |
United States |
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